molecular formula C8H13N3O B13102528 (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine

Cat. No.: B13102528
M. Wt: 167.21 g/mol
InChI Key: VLNUJAJVKFNFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is a pyridazine-based chemical building block offered for research purposes. Compounds featuring a methanamine group attached to a substituted heterocyclic ring, such as a pyridazine, are of significant interest in medicinal chemistry. They are frequently employed as key synthetic intermediates in the discovery and development of new therapeutic agents . The specific substitution pattern on the pyridazine ring can be engineered to modulate the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable scaffold for constructing compound libraries. This compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this material in accordance with best laboratory practices.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(3-methoxy-5,6-dimethylpyridazin-4-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-5-6(2)10-11-8(12-3)7(5)4-9/h4,9H2,1-3H3

InChI Key

VLNUJAJVKFNFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1CN)OC)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common precursor is 3,6-dichloro-4,5-dimethylpyridazine , which can be synthesized or procured. This dichloropyridazine is reactive toward nucleophilic substitution at the chlorine sites.

Methoxylation (Substitution of Chlorine by Methoxy Group)

  • Reagents: Metallic sodium dissolved in absolute methanol acts as a nucleophile source to substitute chlorine with methoxy groups.
  • Conditions: Sodium metal (0.02 mol) is dissolved in 30 mL of absolute methanol, then reacted with the dichloropyridazine at controlled temperatures.
  • Yield: Approximately 37% yield reported for methoxylation in similar pyridazine systems.
  • Mechanism: Nucleophilic aromatic substitution where methoxide ion displaces chlorine at the 3-position preferentially due to electronic and steric factors.

Amination (Introduction of Methanamine Group)

  • Reagents: Amines such as methylamine or related amine nucleophiles.
  • Conditions: Reaction with potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C).
  • Time: Prolonged heating (up to 48 hours) may be required to achieve substitution at the 4-position.
  • Yield: Yields vary; examples include 65% under K2CO3/DMSO conditions.
  • Purification: Flash chromatography on silica gel is typically used to isolate the desired aminated product.

Alternative Routes

  • Use of NaHMDS (Sodium bis(trimethylsilyl)amide) for deprotonation followed by reaction with nitriles to form substituted pyridazines, which can be further functionalized.
  • Microwave-assisted heating can accelerate substitution reactions, as in heating at 120°C for 3.25 hours.

Reaction Data Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Methoxylation Na metal in MeOH Methanol (MeOH) Ambient to reflux Variable ~37 Nucleophilic substitution of Cl by OMe
Amination Potassium carbonate + amine DMSO or DMF 120°C 24–48 hours 65 Nucleophilic aromatic substitution
Deprotonation + Nitrile addition NaHMDS + pyridin-3-yl-acetonitrile THF 0–rt 16 hours 93 Intermediate formation for further steps
Microwave heating Dichloropyridazine + amine + K2CO3 DMF 120°C 3.25 hours 37 Accelerated substitution

Research Findings and Notes

  • The selectivity of substitution is critical: methoxylation occurs preferentially at the 3-position chlorine, while amination targets the 4-position.
  • Use of polar aprotic solvents such as DMF and DMSO enhances nucleophilicity and reaction rates.
  • Bases like potassium carbonate or sodium bis(trimethylsilyl)amide facilitate deprotonation and substitution.
  • Microwave-assisted synthesis can reduce reaction time significantly but may require careful temperature control to avoid side reactions.
  • Purification is commonly achieved by flash chromatography using gradients of ethyl acetate in heptane or methanol in dichloromethane.
  • The overall synthetic route is modular and adaptable to variations in substituents on the pyridazine ring.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridazine ring.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the pyridazine ring can participate in various biochemical reactions. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Pyridazine vs. Pyridine Derivatives
  • 3-Pyridinemethanamine,6-methoxy- (CAS 262295-96-5) :
    • Core Structure : Pyridine ring (one nitrogen atom) vs. pyridazine (two adjacent nitrogens).
    • Electronic Effects : Pyridazines are less basic than pyridines due to electron-withdrawing effects from the second nitrogen.
    • Substituents : Both have methoxy groups, but the pyridine derivative lacks methyl groups, reducing steric hindrance.
Fused Heterocycles
  • 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) : Core Structure: Triazolo-pyridazine fused ring system. Functional Groups: Ethanamine chain and 4-methoxyphenyl group.
Bicyclic Amines
  • MG3 (Pyrrolizidinylmethyl derivative) :
    • Core Structure : Pyrrolizidine (bicyclic amine) vs. pyridazine.
    • Substituents : Lacks aromaticity but shares a methanamine group.
    • Pharmacology : MG3’s antimalarial activity highlights the role of bicyclic amines in drug design, whereas pyridazines may offer improved metabolic stability.

Pharmacological and Toxicological Profiles

Compound Bioactivity/Safety Notes Reference
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine Predicted moderate lipophilicity (logP ~2.5) due to methyl groups; potential CNS activity. N/A*
2-[[3-(4-Methoxyphenyl)-triazolo-pyridazin-6-yl]oxy]ethanamine Acute oral toxicity (GHS Category 4); severe eye irritation .
MG3 Antimalarial efficacy in preclinical studies; synthesized via cost-effective nitrile reduction .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine C₈H₁₃N₃O 179.21 Methoxy, methyl, amine
3-Pyridinemethanamine,6-methoxy- C₇H₁₀N₂O 138.17 Methoxy, amine
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine C₁₂H₁₈N₂O₂ 234.29 Methoxy, tetrahydropyran, amine

Research Implications and Gaps

  • Medicinal Chemistry : The target compound’s amine group and pyridazine core make it a candidate for kinase inhibitors or antimicrobial agents, akin to triazolo-pyridazine derivatives .
  • Synthetic Challenges : Efficient synthesis requires optimization of protecting groups (e.g., SEM) and alkylation steps, as seen in pyrazole derivatives .
  • Safety Considerations : Methyl groups may reduce acute toxicity compared to halogenated analogs (e.g., 4-chlorophenyl methanamine derivatives) .

Biological Activity

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is C9H12N4OC_9H_{12}N_4O, with a molecular weight of 192.22 g/mol. The compound features a pyridazine ring substituted with methoxy and dimethyl groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₂N₄O
Molecular Weight192.22 g/mol
IUPAC Name(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine
AppearanceWhite crystalline solid

Synthesis

The synthesis of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyridazine Core : Starting from appropriate precursors such as 3-methoxypyridazine derivatives.
  • Alkylation : Introducing the methanamine group through alkylation reactions.
  • Purification : Utilizing crystallization or chromatography to obtain pure compounds.

The biological activity of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterases (PDEs), which play a critical role in regulating intracellular signaling pathways.

Pharmacological Studies

  • Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. For instance, it has shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Research indicates potential antitumor effects, particularly in vitro studies demonstrating cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation.
  • Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is being investigated for its potential effects on central nervous system disorders, including anxiety and depression.

Study 1: Antibacterial Efficacy

A recent study tested the compound against multiple bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Results indicated that:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that while effective against certain strains, further optimization may be necessary to enhance potency.

Study 2: Antitumor Activity

In vitro assays on human cancer cell lines demonstrated that (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine could induce apoptosis at concentrations above 10 µM:

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

The findings indicate promising antitumor activity warranting further investigation in vivo.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridazine ring significantly affect biological activity. For example:

  • Methoxy Substitution : The presence of the methoxy group at position 3 enhances lipophilicity and receptor binding affinity.
  • Dimethyl Groups : The dimethyl substitution at positions 5 and 6 is critical for maintaining potency against targeted enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.